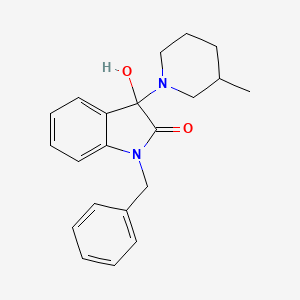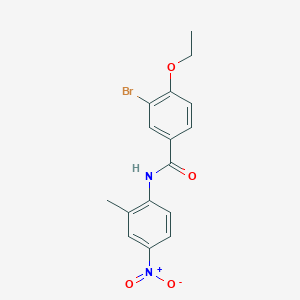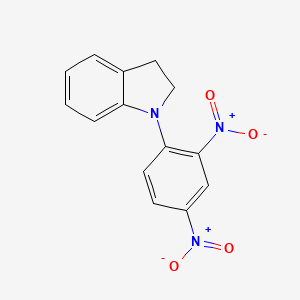![molecular formula C15H19N5O2 B4997638 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to have promising effects in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, and modulation of immune cell activity. Additionally, this compound has been shown to increase the levels of certain neurotrophic factors, which are essential for the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, it also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Future Directions
Several future directions for research on 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide are possible. One potential direction is to investigate its effects in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, the development of novel formulations and delivery systems for this compound may enhance its therapeutic potential and efficacy.
Synthesis Methods
The synthesis of 1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3-pyridinecarboxaldehyde with 4-morpholineethanamine to form a Schiff base intermediate. The subsequent reaction of this intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid yields the final product, this compound.
Scientific Research Applications
1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have potent anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19-13(4-6-18-19)15(21)17-11-12-3-2-5-16-14(12)20-7-9-22-10-8-20/h2-6H,7-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFISCCBTILAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)




![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)
![1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole](/img/structure/B4997594.png)



![butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B4997613.png)
![ethyl 4-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4997615.png)
![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)
![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)